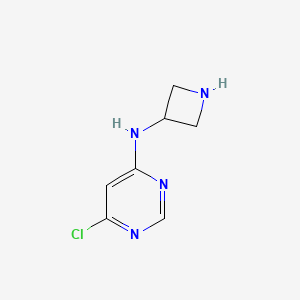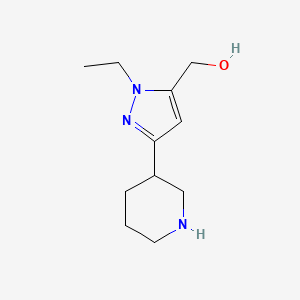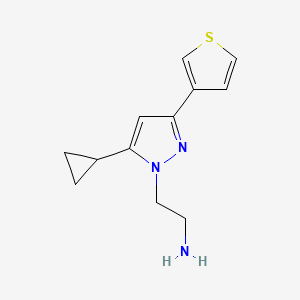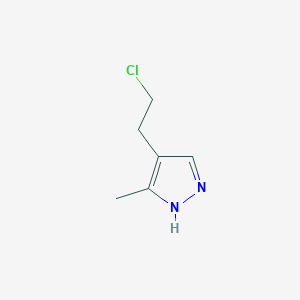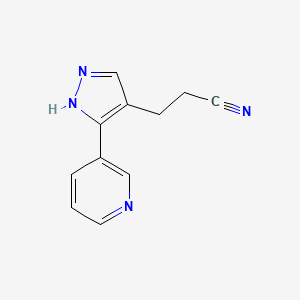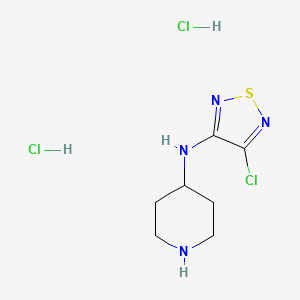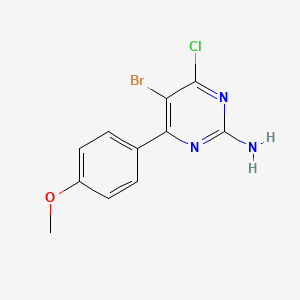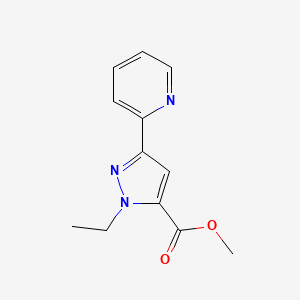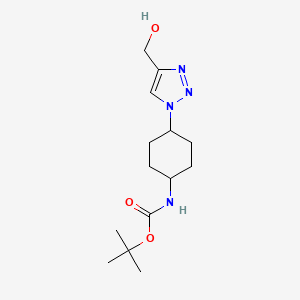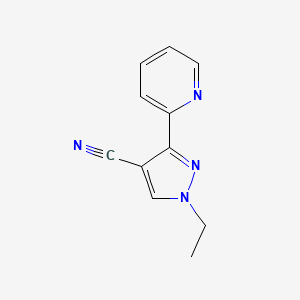
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
“1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The compound also has an ethyl group and a carbonitrile group attached to it .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . The presence of different types of atoms (carbon, nitrogen, and hydrogen) and groups (ethyl, pyridine, pyrazole, and carbonitrile) would result in a complex NMR spectrum with multiple peaks .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carbonitrile group might increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Antiviral Research
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: and its derivatives have shown promise in antiviral research. Compounds with similar structures have been evaluated for their efficacy against a range of RNA and DNA viruses. For instance, certain indole derivatives, which share a common heterocyclic motif with our compound of interest, have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile could be a valuable scaffold for developing new antiviral agents.
Anti-inflammatory and Anticancer Applications
The pyridinyl-pyrazole structure is a part of various bioactive compounds that exhibit anti-inflammatory and anticancer activities. The ability to modulate key biological pathways makes this compound a potential candidate for the development of new therapies targeting chronic inflammation and various forms of cancer .
Material Science
In material science, the pyridinyl and pyrazole groups can interact with various materials to create novel composites with enhanced properties. These interactions can be harnessed to develop advanced materials for electronics, photonics, and nanotechnology applications .
Environmental Science
Derivatives of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile may find applications in environmental science, particularly in the synthesis of compounds that can aid in pollution control or serve as indicators for environmental monitoring .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure could be utilized in the design of sensors or assays for the detection of various biological or chemical substances. Its reactivity and binding properties might allow for the development of highly selective and sensitive analytical tools .
Biochemistry
The compound’s role in biochemistry could be significant, especially in the study of enzyme inhibition or receptor-ligand interactions. Its structural features may allow it to bind with high affinity to certain enzymes or receptors, making it a useful tool for probing biochemical pathways .
Mécanisme D'action
The mode of action of these compounds often involves binding with high affinity to multiple receptors, which can lead to a variety of physiological and pharmacological activities . The exact biochemical pathways affected would depend on the specific targets of the compound.
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability. Factors such as the compound’s solubility, stability, and permeability can influence how well it is absorbed and distributed throughout the body .
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in inflammatory responses, its action could result in reduced inflammation .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-3-pyridin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQJOEBNOPXVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



